7-nitrodibenzofuran-2-sulfonyl Chloride
Overview
Description
7-nitrodibenzofuran-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H6ClNO5S . It has a molecular weight of 311.7 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 7-nitrodibenzofuran-2-sulfonyl Chloride is 1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Selective Probes for Biological Molecules
The development of selective colorimetric probes for detecting biologically significant molecules like hydrogen sulfide is a notable application. Hydrogen sulfide is crucial for biological signaling and environmental monitoring. Research has explored the nucleophilic aromatic substitution reaction of hydrogen sulfide with electron-poor aromatic electrophiles, utilizing compounds similar to 7-nitrodibenzofuran-2-sulfonyl chloride. This strategy enables the differentiation of hydrogen sulfide from other nucleophiles, offering a promising avenue for sensitive and selective detection methods in biological and environmental contexts (Montoya et al., 2013).
Advanced Polymer Synthesis
The synthesis of novel polymers incorporating sulfonyl chloride functionalities is an area of active research. For example, novel poly(sulfone ether ester imide)s have been developed using complex syntheses that might involve intermediates or related compounds to 7-nitrodibenzofuran-2-sulfonyl chloride. These polymers are characterized by high thermal stability and diverse potential applications in materials science, showcasing the role of sulfonyl chloride derivatives in advancing polymer chemistry (Mehdipour‐Ataei, 2005).
Fluorescent Probes for Intracellular Imaging
The design of fluorescent probes for intracellular imaging, particularly targeting specific cellular components like mitochondria, is another significant application. Compounds derived from or related to 7-nitrodibenzofuran-2-sulfonyl chloride have been used to develop probes that exhibit turn-on fluorescence in the presence of specific biological targets, such as hydrogen sulfide within mitochondria. These probes are characterized by low cytotoxicity, high selectivity, and significant fluorescence enhancement, making them valuable tools for biological research and cellular imaging (Pak et al., 2016).
Synthesis of Sulfonamide Analogs
Research into the synthesis of novel sulfonamide analogs showcases the versatility of sulfonyl chlorides in medicinal chemistry. Compounds such as 7-nitrodibenzofuran-2-sulfonyl chloride may be used or serve as inspiration for synthesizing sulfonamide derivatives with potential antimicrobial activities. These studies involve complex synthetic pathways and the exploration of biological activities against a range of microbial species, highlighting the importance of sulfonyl chlorides in the development of new therapeutic agents (Aday et al., 2016).
Safety and Hazards
properties
IUPAC Name |
7-nitrodibenzofuran-2-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKZJIRRUAGHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98045-13-7 | |
Record name | 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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